

Application Notes and Protocols for Liranaftate

Broth Microdilution Assay

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Compound of Interest

Compound Name: Liranaftate

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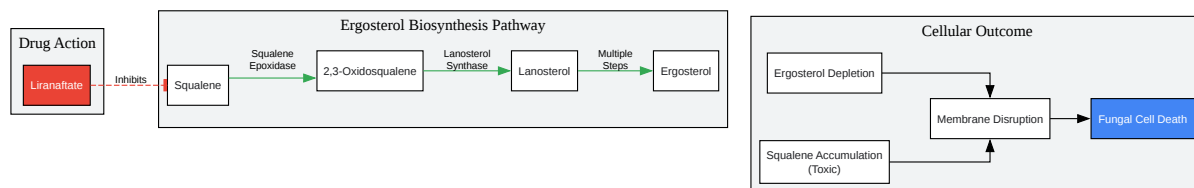
Introduction

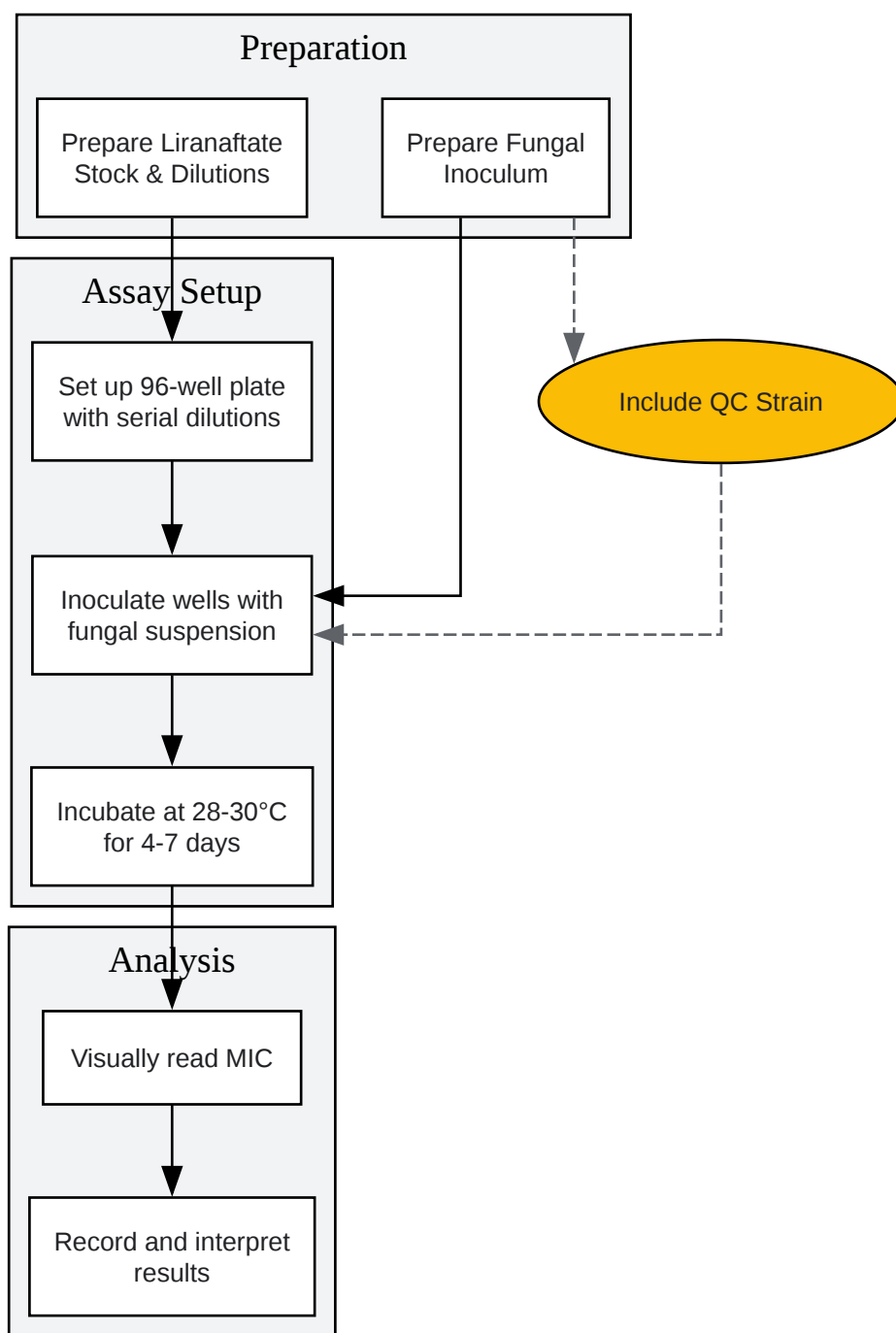
Liranaftate is a topical antifungal agent belonging to the thiocarbamate class.^[1] Its primary mechanism of action involves the inhibition of squalene epoxidase, a crucial enzyme in the ergosterol biosynthesis pathway in fungi.^[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This targeted mechanism makes **Liranaftate** an effective agent against various dermatophytes, the fungi responsible for common skin infections such as athlete's foot, jock itch, and ringworm.^[1]

These application notes provide a detailed protocol for determining the in vitro susceptibility of dermatophytes to **Liranaftate** using the broth microdilution method. The procedures outlined are based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, with modifications specific to the testing of dermatophytes.^{[3][4]}

Mechanism of Action

Liranaftate exerts its antifungal effect by targeting squalene epoxidase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and ultimately ergosterol. By inhibiting this step, **Liranaftate** causes an accumulation of toxic intracellular squalene and a deficiency in ergosterol, leading to increased cell membrane permeability and cell lysis.^{[5][6]}





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